molecular formula C16H11F3N4O B2616238 N-(2,4-difluorobenzyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 2176338-46-6

N-(2,4-difluorobenzyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2616238
CAS No.: 2176338-46-6
M. Wt: 332.286
InChI Key: WSSSJAKOXXDZBA-UHFFFAOYSA-N
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Description

N-(2,4-difluorobenzyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorobenzyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne, often catalyzed by copper(I) ions.

    Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution of a suitable precursor with 2,4-difluorobenzyl chloride.

    Carboxamide Formation: The final step includes the reaction of the intermediate with a carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the click chemistry step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorobenzyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

N-(2,4-difluorobenzyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(2,4-difluorobenzyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The triazole ring is known to interact with biological macromolecules, potentially disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide
  • N-(2,4-difluorobenzyl)-4-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide
  • N-(2,4-difluorobenzyl)-4-(4-methylphenyl)-1H-1,2,3-triazole-5-carboxamide

Uniqueness

N-(2,4-difluorobenzyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide is unique due to the presence of both fluorobenzyl and fluorophenyl groups, which can enhance its biological activity and stability. The specific arrangement of these groups can lead to distinct interactions with molecular targets, setting it apart from similar compounds.

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-5-(4-fluorophenyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O/c17-11-4-1-9(2-5-11)14-15(22-23-21-14)16(24)20-8-10-3-6-12(18)7-13(10)19/h1-7H,8H2,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSSJAKOXXDZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNN=C2C(=O)NCC3=C(C=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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